molecular formula C16H15ClN2O3S B3984488 (4-chlorophenyl)[1-hydroxy-2,5-dimethyl-3-oxido-4-(thiophen-2-yl)-2,5-dihydro-1H-imidazol-2-yl]methanone

(4-chlorophenyl)[1-hydroxy-2,5-dimethyl-3-oxido-4-(thiophen-2-yl)-2,5-dihydro-1H-imidazol-2-yl]methanone

Cat. No.: B3984488
M. Wt: 350.8 g/mol
InChI Key: WVPQFNVQEYGTEQ-UHFFFAOYSA-N
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Description

(4-chlorophenyl)[1-hydroxy-2,5-dimethyl-3-oxido-4-(thiophen-2-yl)-2,5-dihydro-1H-imidazol-2-yl]methanone is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a hydroxy group, and a thiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)[1-hydroxy-2,5-dimethyl-3-oxido-4-(thiophen-2-yl)-2,5-dihydro-1H-imidazol-2-yl]methanone typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 2,5-dimethylimidazole in the presence of a base such as triethylamine. The resulting intermediate is then reacted with thiophene-2-carboxylic acid under oxidative conditions to form the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl)[1-hydroxy-2,5-dimethyl-3-oxido-4-(thiophen-2-yl)-2,5-dihydro-1H-imidazol-2-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under basic conditions.

Major Products

The major products formed from these reactions include ketones, alcohols, amines, and substituted phenyl derivatives.

Scientific Research Applications

(4-chlorophenyl)[1-hydroxy-2,5-dimethyl-3-oxido-4-(thiophen-2-yl)-2,5-dihydro-1H-imidazol-2-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-chlorophenyl)[1-hydroxy-2,5-dimethyl-3-oxido-4-(thiophen-2-yl)-2,5-dihydro-1H-imidazol-2-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound with similar structural features.

    3,5-Pyrocatecholdisulfonic acid: Another compound with hydroxyl and sulfonic acid groups.

Uniqueness

(4-chlorophenyl)[1-hydroxy-2,5-dimethyl-3-oxido-4-(thiophen-2-yl)-2,5-dihydro-1H-imidazol-2-yl]methanone is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications and interactions that are not observed in similar compounds.

Properties

IUPAC Name

(4-chlorophenyl)-(3-hydroxy-2,4-dimethyl-1-oxido-5-thiophen-2-yl-4H-imidazol-1-ium-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c1-10-14(13-4-3-9-23-13)19(22)16(2,18(10)21)15(20)11-5-7-12(17)8-6-11/h3-10,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPQFNVQEYGTEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=[N+](C(N1O)(C)C(=O)C2=CC=C(C=C2)Cl)[O-])C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-chlorophenyl)[1-hydroxy-2,5-dimethyl-3-oxido-4-(thiophen-2-yl)-2,5-dihydro-1H-imidazol-2-yl]methanone
Reactant of Route 2
(4-chlorophenyl)[1-hydroxy-2,5-dimethyl-3-oxido-4-(thiophen-2-yl)-2,5-dihydro-1H-imidazol-2-yl]methanone
Reactant of Route 3
(4-chlorophenyl)[1-hydroxy-2,5-dimethyl-3-oxido-4-(thiophen-2-yl)-2,5-dihydro-1H-imidazol-2-yl]methanone
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(4-chlorophenyl)[1-hydroxy-2,5-dimethyl-3-oxido-4-(thiophen-2-yl)-2,5-dihydro-1H-imidazol-2-yl]methanone
Reactant of Route 5
(4-chlorophenyl)[1-hydroxy-2,5-dimethyl-3-oxido-4-(thiophen-2-yl)-2,5-dihydro-1H-imidazol-2-yl]methanone
Reactant of Route 6
(4-chlorophenyl)[1-hydroxy-2,5-dimethyl-3-oxido-4-(thiophen-2-yl)-2,5-dihydro-1H-imidazol-2-yl]methanone

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